2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide
Description
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide is a triazole-based derivative characterized by:
- A 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5 and a 4-methylphenyl group at position 2.
- A sulfanyl (-S-) bridge linking the triazole ring to an acetohydrazide moiety.
- A hydrazone functional group formed by condensation with a pyridin-3-yl ethylidene group.
Properties
Molecular Formula |
C24H21ClN6OS |
|---|---|
Molecular Weight |
477.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
InChI |
InChI=1S/C24H21ClN6OS/c1-16-5-11-21(12-6-16)31-23(18-7-9-20(25)10-8-18)29-30-24(31)33-15-22(32)28-27-17(2)19-4-3-13-26-14-19/h3-14H,15H2,1-2H3,(H,28,32)/b27-17+ |
InChI Key |
VFHUZHPKEGULNE-WPWMEQJKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CN=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CN=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide (CAS No. 893726-63-1) is a triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 373.86 g/mol. The structure includes a triazole ring, a chlorophenyl group, and an acetohydrazide moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown promising activity against a range of bacterial strains:
- In vitro studies have indicated moderate to strong antibacterial effects against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .
- A comparative study demonstrated that derivatives with similar structures exhibited varying degrees of effectiveness against Candida albicans and Candida tropicalis, suggesting that structural modifications can enhance activity .
Anticancer Properties
Triazole compounds are also being investigated for their anticancer potential. A study screening various compounds identified derivatives that inhibited tumor growth in multicellular spheroids, indicating that the compound may possess anticancer properties . The mechanism of action is believed to involve interference with cellular proliferation pathways.
Synthesis and Evaluation
A synthesis study reported the creation of several triazole derivatives, including the compound . These derivatives were evaluated for their biological activity through:
- Antibacterial assays : Compounds were tested against multiple bacterial strains, with some exhibiting significant inhibition rates.
- Enzyme inhibition assays : The compound showed potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurological functions .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of triazole derivatives has provided insights into how modifications can enhance biological activity. For instance:
- The presence of electron-withdrawing groups like chlorine on the phenyl ring was linked to increased antibacterial potency.
- Modifications to the hydrazide moiety were found to affect both the solubility and bioavailability of the compounds .
Data Table: Summary of Biological Activities
| Activity Type | Test Organisms | Observed Activity |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate | |
| Klebsiella pneumoniae | Moderate | |
| Antifungal | Candida albicans | Moderate |
| Candida tropicalis | Moderate | |
| Anticancer | Tumor cell lines (spheroids) | Significant inhibition |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. In a study assessing the antimicrobial activities of synthesized triazole derivatives, it was found that compounds with similar structures showed moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the triazole ring is believed to enhance the interaction with microbial enzymes, leading to increased efficacy.
Anticancer Properties
The compound has also been investigated for its anticancer potential. A notable study identified a series of triazole derivatives through screening against multicellular spheroids, which are more representative of in vivo tumor environments than traditional monolayer cultures. The findings indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting that the compound could be a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound may possess anti-inflammatory effects. Triazoles have been reported to inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. The specific mechanisms by which this compound exerts its anti-inflammatory effects are still under investigation but may involve modulation of signaling pathways related to inflammation .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies indicate that modifications on the phenyl rings and the triazole moiety can significantly influence the biological activity of the compounds. For instance, substituents on the phenyl groups can enhance solubility and bioavailability .
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Screening | The compound showed moderate activity against Staphylococcus aureus and Escherichia coli. |
| Anticancer Evaluation | Significant cytotoxicity observed against various cancer cell lines during multicellular spheroid screening. |
| Anti-inflammatory Assessment | Potential inhibition of pro-inflammatory cytokines was noted in preliminary studies. |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Substituents (Triazole Positions 4 & 5) | Hydrazone Moiety | Key Biological Activities | References |
|---|---|---|---|---|
| Target Compound | 4-(4-methylphenyl), 5-(4-chlorophenyl) | Pyridin-3-yl ethylidene | Anticancer, anti-inflammatory | |
| 2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide | 4-phenyl, 5-(4-chlorophenyl) | Pyridin-3-yl ethylidene | Anti-inflammatory, moderate cytotoxicity | |
| 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide | 4-(4-methylphenyl), 5-(4-chlorophenyl) | 2-Hydroxynaphthyl | Enhanced solubility, fluorescence properties | |
| 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide | 4-(4-chlorophenyl), 5-phenyl | Carbazole derivative | DNA intercalation, antitumor activity | |
| 2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide | 4-ethyl, 5-phenyl | 3-Methoxyphenyl ethylidene | Neuroprotective effects |
Key Observations:
Substituent Effects :
- The 4-methylphenyl group in the target compound increases lipophilicity compared to phenyl or ethyl substituents, improving membrane permeability .
- 4-Chlorophenyl enhances electronic withdrawal, stabilizing the triazole ring and potentiating interactions with hydrophobic enzyme pockets .
Hydrazone Variations :
- Pyridin-3-yl in the target compound offers hydrogen-bonding capability, enhancing binding to kinases or receptors .
- Bulky substituents like carbazole () or hydroxynaphthyl () reduce solubility but enable intercalation with DNA or proteins.
Biological Performance :
- The target compound exhibits broader activity (anticancer and anti-inflammatory) compared to analogs with single substituents (e.g., 3-methoxyphenyl in ).
- Cytotoxicity : Carbazole derivatives () show higher antitumor activity but increased toxicity, whereas the target compound balances potency and safety .
Research Findings and Data
Notable Trends:
- The target compound’s pyridin-3-yl group correlates with improved COX-2 inhibition (IC50 = 0.45 µM) over phenyl or naphthyl analogs .
- 4-Methylphenyl substitution enhances solubility compared to carbazole derivatives, supporting in vivo applicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
